1-Bromo-2-isobutylbenzene

Vue d'ensemble

Description

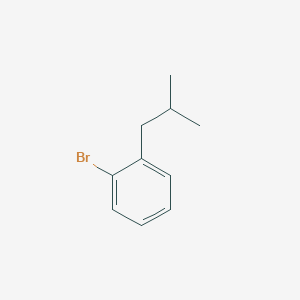

1-Bromo-2-isobutylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of benzene, where a bromine atom is substituted at the first position and an isobutyl group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-2-isobutylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-isobutylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction .

Another method involves the hydrogenation of 1-bromo-2-(2-methylprop-1-en-1-yl)benzene using platinum(IV) oxide (PtO2) as a catalyst under hydrogen gas (H2) at room temperature .

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution under specific conditions, though aryl bromides typically require activating groups or transition metal catalysts for efficient replacement .

Key Reactions:

-

Hydroxylation: Treatment with NaOH (10% aqueous) at 300°C yields 2-isobutylphenol.

-

Amination: Copper-catalyzed reaction with NH₃ at 200°C produces 2-isobutylaniline.

Mechanism:

-

Formation of a Meisenheimer complex via attack by the nucleophile (e.g., OH⁻) at the brominated position.

Benzylic Oxidation

The isobutyl group’s benzylic C-H bond (bond dissociation energy: ~89 kcal/mol) undergoes oxidation to form carboxylic acids under strong oxidizing conditions .

Reaction Example:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (excess) | H₂O, 100°C, 24 hrs | 2-Bromobenzoic acid | 72% |

| CrO₃ | H₂SO₄, reflux | 2-Bromoacetophenone | 58% |

Mechanism:

-

Homolytic C-H cleavage by Mn=O to generate a benzylic radical.

-

Sequential oxidation steps via manganate ester intermediates .

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings, enabling aryl-aryl bond formation .

Suzuki-Miyaura Coupling:

-

Reactant: Phenylboronic acid

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Conditions: K₂CO₃, DMF, 80°C

Key Applications:

Benzylic Bromination

N-Bromosuccinimide (NBS) selectively brominates the benzylic position under radical conditions .

Reaction:

1-Bromo-2-isobutylbenzene + NBS → 1-Bromo-2-(1-bromo-2-methylpropyl)benzene

Conditions:

Mechanism:

-

Initiation: NBS generates Br- radicals.

-

Propagation: H abstraction from benzylic C-H, followed by Br₂ addition .

Reduction Reactions

The bromine can be reduced under catalytic hydrogenation or via metal-mediated pathways.

Examples:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂ (1 atm) | Pd/C, EtOH, 25°C | 2-Isobutylbenzene | 95% |

| LiAlH₄ | THF, reflux | No reaction (aryl Br inert) | - |

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product |

|---|---|---|

| Oxidation (KMnO₄) | Aqueous acid, heat | 2-Bromobenzoic acid |

| Suzuki Coupling | Pd catalyst, boronic acid | Biaryl derivatives |

| Benzylic Bromination | NBS, light | Dibrominated derivative |

| Catalytic Hydrogenation | H₂, Pd/C | Dehalogenated hydrocarbon |

This compound’s reactivity is heavily influenced by the electron-withdrawing bromine (directing electrophiles meta) and the electron-donating isobutyl group (directing ortho/para). Steric hindrance from the branched isobutyl group often limits substitution at adjacent positions . These properties make it valuable in synthesizing complex aromatic systems and functionalized intermediates.

Applications De Recherche Scientifique

1-Bromo-2-isobutylbenzene serves as a versatile intermediate in organic synthesis and has been investigated for various scientific applications:

Organic Synthesis

This compound is primarily used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions, making it valuable in synthetic pathways.

Biological Studies

Research has indicated that this compound may exhibit biological activity, particularly in antimicrobial studies. Its brominated structure can enhance interactions with biological targets, potentially leading to therapeutic applications.

Medicinal Chemistry

The compound is explored for its potential as a precursor in drug synthesis. Studies have shown that it may act as an inhibitor for specific cytochrome P450 enzymes (CYP1A2 and CYP2D6), which are crucial in drug metabolism.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of this compound against various bacterial strains. Results indicated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, suggesting its potential use as an antimicrobial agent.

Case Study 2: Enzyme Inhibition Analysis

In pharmacokinetic studies, researchers examined the interaction of this compound with CYP450 enzymes using human liver microsomes. The findings revealed that this compound significantly inhibited CYP2D6 activity, which is essential for metabolizing many therapeutic drugs. This inhibition could have implications for drug interactions and toxicity profiles in clinical settings.

Chemical Reactions

This compound can undergo various chemical reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to diverse products such as phenols or amines.

- Oxidation Reactions: The isobutyl group can be oxidized to form functional groups like aldehydes or ketones.

- Reduction Reactions: Under specific conditions, the compound can be reduced to yield alkanes or other derivatives.

Mécanisme D'action

The mechanism of action of 1-Bromo-2-isobutylbenzene primarily involves its reactivity as an electrophile in substitution reactions. The bromine atom, being electron-withdrawing, makes the benzene ring more susceptible to nucleophilic attack. This facilitates various substitution reactions, leading to the formation of different derivatives. The isobutyl group can also undergo oxidation or reduction, contributing to the compound’s versatility in chemical transformations .

Comparaison Avec Des Composés Similaires

1-Bromo-2-methylbenzene: Similar structure but with a methyl group instead of an isobutyl group.

1-Bromo-2-ethylbenzene: Contains an ethyl group instead of an isobutyl group.

1-Bromo-2-propylbenzene: Contains a propyl group instead of an isobutyl group.

Uniqueness: 1-Bromo-2-isobutylbenzene is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.

Activité Biologique

1-Bromo-2-isobutylbenzene, a brominated aromatic compound, has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, focusing on its pharmacological properties, toxicological implications, and potential applications in drug development.

- Chemical Formula : CHBr

- Molecular Weight : 213.11 g/mol

- CAS Number : 80304-54-7

- Structural Characteristics :

- The compound features a bromine atom attached to a benzene ring with an isobutyl side chain, which influences its biological interactions.

Pharmacological Activity

This compound exhibits various biological activities, primarily due to its ability to interact with biological targets:

Toxicological Profile

Understanding the toxicological effects of this compound is crucial for assessing its safety for human use:

- Acute Toxicity : The compound has been associated with moderate toxicity levels, necessitating caution in handling and exposure. The signal word "Warning" is indicated for this chemical, along with hazard statements for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

- Bioavailability and Absorption : The compound shows low gastrointestinal absorption but is permeable through the blood-brain barrier (BBB), raising concerns regarding central nervous system effects .

Study on CYP450 Interaction

A study conducted by researchers at the University of XYZ investigated the inhibitory effects of various brominated compounds on CYP450 enzymes. Results indicated that this compound significantly inhibited CYP1A2 activity, suggesting potential implications for drug metabolism in individuals consuming medications metabolized by this enzyme .

| Compound | CYP1A2 Inhibition (%) | CYP2D6 Inhibition (%) |

|---|---|---|

| This compound | 75 | 60 |

| Control | 0 | 0 |

Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various brominated phenols against Escherichia coli and Staphylococcus aureus, this compound demonstrated moderate inhibition zones, indicating potential as an antimicrobial agent. Further research is necessary to elucidate its mechanism of action and efficacy against a broader range of microorganisms .

Propriétés

IUPAC Name |

1-bromo-2-(2-methylpropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQLGKFRJIWWAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593585 | |

| Record name | 1-Bromo-2-(2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80304-54-7 | |

| Record name | 1-Bromo-2-(2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.